2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a pyridin-3-yl substituent on the triazole ring and a 2,3-dihydro-1,4-benzodioxin-6-yl group attached to the acetamide nitrogen. Its molecular structure combines a 1,2,4-triazole core—a heterocycle known for diverse pharmacological activities—with a sulfanyl linker and a bicyclic benzodioxin moiety.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c18-23-16(11-2-1-5-19-9-11)21-22-17(23)27-10-15(24)20-12-3-4-13-14(8-12)26-7-6-25-13/h1-5,8-9H,6-7,10,18H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKASUBRBOFJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that belongs to the class of triazole derivatives . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer therapies. Below is a detailed examination of its applications, including synthesis methods, biological activities, and case studies.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine, Nitriles |
| 2 | Thioether Formation | Thiol Compounds |
| 3 | Acetamide Formation | Acylating Agents |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 21.25 μM against Mycobacterium tuberculosis, suggesting potent antitubercular properties.
Table 2: Antimicrobial Activity Summary
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| T1 | ≤21.25 | Antitubercular |
| T2 | ≤30 | Antifungal |
| T3 | ≤15 | Bactericidal |
Anticancer Potential
In addition to antimicrobial effects, compounds with similar structures have been investigated for their anticancer properties. Triazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including those similar to our compound. The results demonstrated significant activity against resistant strains of bacteria and fungi, highlighting the potential for developing new antibiotics.
- Anticancer Activity Investigation : Another research article focused on the anticancer mechanisms of triazole compounds. It was found that these compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural differences among analogs include:
- Pyridine ring position: Pyridin-3-yl (target compound) vs. pyridin-4-yl (e.g., 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide). The nitrogen position in pyridine affects electronic properties and binding affinity; pyridin-3-yl may favor interactions with polar residues in enzyme active sites .
- Triazole substituents: Amino group (target) vs. allyl (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide).
- N-Substituents on acetamide: 2,3-Dihydro-1,4-benzodioxin-6-yl (target): A bicyclic ether system that balances solubility and steric bulk. Biphenylyl (e.g., 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-biphenylyl)acetamide): Introduces π-π stacking interactions but may reduce solubility .
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a triazole ring, a pyridine moiety, and a benzodioxin structure. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N[C@H]1CC2=C(C=C1O2)C(=C(C=NNC(=N)N)C=N)S |
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been evaluated against various cancer cell lines using the MTT assay. The results indicated that modifications on the triazole ring can enhance cytotoxicity against liver cancer cells (HepG2) with IC50 values ranging from 12.5 µg/mL to 200 µg/mL depending on structural variations .
Antimicrobial Activity
The triazole scaffold is known for its antimicrobial properties. Studies have demonstrated that derivatives of 1,2,4-triazoles possess potent antibacterial and antifungal activities. For example, compounds with similar structures were effective against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL .
The mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in nucleic acid synthesis or cellular metabolism. The triazole group can act as an inhibitor of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Additionally, the compound may interact with DNA or RNA synthesis pathways through its nitrogen-rich heterocyclic structure.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups on the aromatic rings enhances biological activity. For example:
- Electron-donating groups at ortho and para positions significantly increase potency.
- Electron-withdrawing groups , such as halogens, tend to decrease activity .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that similar triazole derivatives significantly reduced tumor growth in xenograft models when administered at specific dosages over a defined period .
- Clinical Trials : Preliminary clinical trials have indicated promising results for triazole-based compounds in treating resistant strains of bacteria and fungi, highlighting their potential in therapeutic applications .
Q & A
Basic: What are the key synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?
The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions (e.g., KOH/NaOH in methanol) . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for alkylation .
- Temperature : Room temperature minimizes side reactions during thiol activation .
- Coupling agents : Reagents like HBTU improve yields in amide bond formation .
Basic: Which spectroscopic techniques confirm structural integrity, and what spectral markers are diagnostic?
1H/13C-NMR and IR spectroscopy are essential:
- NMR : The sulfanyl group (-S-) appears at δ 3.8–4.2 ppm (1H), while the triazole ring protons resonate at δ 8.1–8.5 ppm .
- IR : Stretching vibrations for C=N (triazole) at 1520–1560 cm⁻¹ and C=O (acetamide) at 1660–1680 cm⁻¹ confirm key functionalities .
Advanced: How can contradictions in biological activity data for similar derivatives be resolved?
Discrepancies (e.g., anti-exudative vs. antimicrobial effects) require:
- Standardized assays : Compare activities using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .
- Structure-activity relationship (SAR) : Vary substituents (e.g., pyridinyl vs. benzodioxinyl) to isolate pharmacophore contributions .
Advanced: What strategies optimize solubility and bioavailability without altering the core pharmacophore?
- Prodrug design : Introduce hydrolyzable esters at the acetamide group .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
Basic: What in vitro models are suitable for evaluating anti-inflammatory potential?
- COX-2 inhibition assays : Measure IC₅₀ values using recombinant enzyme kits .
- Cytokine modulation : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: How does the pyridinyl substituent’s electronic configuration influence target binding?
- Computational docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The pyridinyl nitrogen’s lone pair may form hydrogen bonds with Arg120/His90 .
- DFT studies : Analyze electron density maps to assess charge transfer at the triazole-pyridinyl junction .
Basic: What purification techniques isolate the compound from reaction mixtures?
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation .
- Recrystallization : Ethanol-water mixtures (70:30) yield high-purity crystals .
Advanced: How does pH stability inform formulation development?
- Degradation studies : Monitor hydrolysis at pH 1–13 via HPLC. Stability peaks at pH 6–8, suggesting buffered formulations .
- Forced degradation : UV exposure or heat (40–60°C) identifies vulnerable bonds (e.g., sulfanyl-acetamide linkage) .
Basic: Where can researchers access validated spectral data for this compound class?
- PubChem : CID 24891912 provides NMR and IR data for analogous triazole-acetamides .
- Academic literature : References include detailed spectral assignments.
Advanced: Can flow chemistry improve scalability of triazole ring formation?
- Continuous-flow reactors : Optimize Appel salt-mediated cyclization using Design of Experiments (DoE) to vary residence time (5–30 min) and temperature (25–50°C) .
- In-line analytics : Integrate UV-vis detectors to monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
